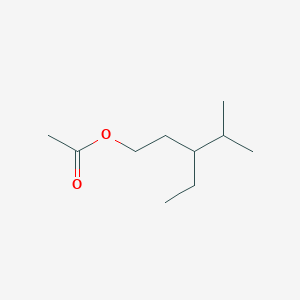
3-Ethyl-4-methylpentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methylpentyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is known for its fruity aroma and is used in various applications, including perfumes and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylpentyl acetate can be synthesized through the esterification reaction between 3-ethyl-4-methylpentanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-Ethyl-4-methylpentanol+Acetic AcidH2SO43-Ethyl-4-methylpentyl acetate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where the reactants are mixed with the acid catalyst. The reaction mixture is heated to accelerate the reaction, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-4-methylpentyl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-4-methylpentyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mécanisme D'action
The mechanism by which 3-Ethyl-4-methylpentyl acetate exerts its effects involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
3-Methylpentyl acetate: Another ester with a similar structure but different branching.
Ethyl acetate: A simpler ester with a similar fruity aroma.
Methyl butyrate: An ester with a similar molecular weight and odor profile.
Uniqueness: 3-Ethyl-4-methylpentyl acetate is unique due to its specific branching, which gives it a distinct aroma profile compared to other esters. This branching also influences its reactivity and interactions with biological systems.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(3-ethyl-4-methylpentyl) acetate |
InChI |
InChI=1S/C10H20O2/c1-5-10(8(2)3)6-7-12-9(4)11/h8,10H,5-7H2,1-4H3 |
Clé InChI |
DLNSFHIRHRZGJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCOC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




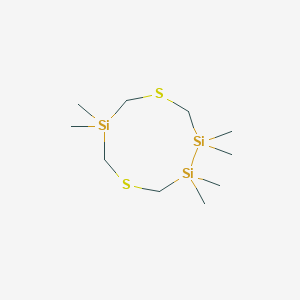
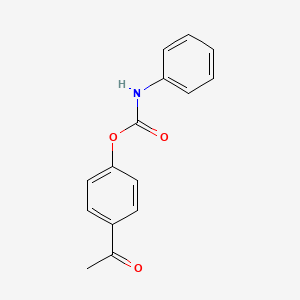
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)

![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
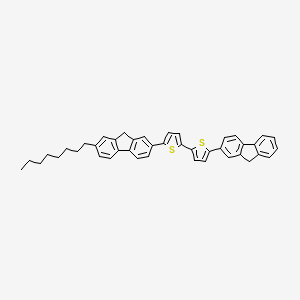
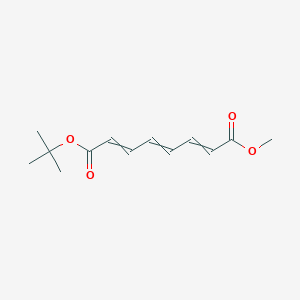
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
